THRX-195518

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

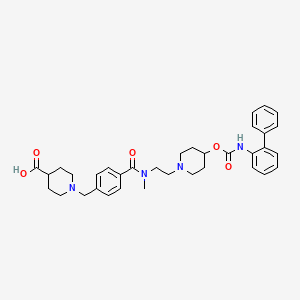

1-[[4-[methyl-[2-[4-[(2-phenylphenyl)carbamoyloxy]piperidin-1-yl]ethyl]carbamoyl]phenyl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O5/c1-37(33(40)28-13-11-26(12-14-28)25-39-19-15-29(16-20-39)34(41)42)23-24-38-21-17-30(18-22-38)44-35(43)36-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,29-30H,15-25H2,1H3,(H,36,43)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPVPYWMFMUFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027776 | |

| Record name | THRX-195518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909800-36-8 | |

| Record name | THRX-195518 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909800368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THRX-195518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THRX-195518 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6X64T4LZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

THRX-195518: A Technical Whitepaper on the Active Metabolite of Revefenacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

THRX-195518 is the principal and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, pharmacokinetic properties, and the experimental methodologies used for its characterization. The information presented is intended to serve as a resource for researchers and professionals involved in the fields of respiratory pharmacology and drug development.

Introduction

Revefenacin is a tertiary amine-based LAMA that undergoes rapid systemic clearance, a characteristic attributed to its "soft-drug" design. A key feature of its metabolic profile is the hydrolysis of its primary amide to form the carboxylic acid metabolite, this compound.[1][2] This metabolite is a significant contributor to the systemic anticholinergic activity of revefenacin, demonstrating affinity for all five human muscarinic receptor subtypes (M1-M5).[2] Understanding the pharmacology and pharmacokinetics of this compound is therefore crucial for a complete assessment of the therapeutic profile of revefenacin.

Pharmacology

Mechanism of Action

This compound, like its parent compound revefenacin, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. In the airways, the therapeutic effect of LAMA is primarily mediated through the inhibition of the M3 muscarinic receptor on airway smooth muscle, leading to bronchodilation.[2] By blocking the action of acetylcholine at these receptors, this compound contributes to the overall bronchodilatory effect observed after administration of revefenacin.

Receptor Binding Affinity

This compound exhibits a lower binding affinity for muscarinic receptors compared to revefenacin. In vitro studies have shown that this compound has a 3- to 10-fold lower binding affinity for the five human muscarinic receptor subtypes.[2] Specifically, its binding affinity for the M3 receptor is reported to be approximately 10-fold lower than that of revefenacin.[1][3] Despite this reduced affinity, the higher systemic exposure of this compound relative to revefenacin suggests that it may still contribute to the systemic antimuscarinic effects.[2]

Table 1: Muscarinic Receptor Binding Affinity of this compound and Revefenacin

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| This compound | Data not available | Data not available | ~10-fold lower affinity than Revefenacin[1][3] | Data not available | Data not available |

| Revefenacin | Similar affinity across M1-M5[2] | Similar affinity across M1-M5[2] | Data not available | Similar affinity across M1-M5[2] | Similar affinity across M1-M5[2] |

Note: Specific Ki values for this compound across all muscarinic receptor subtypes are not publicly available at the time of this writing. The available data indicates a generally reduced affinity compared to revefenacin.

Pharmacokinetics

Following administration of revefenacin, it is rapidly and extensively metabolized to this compound.[4]

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Population | Reference |

| Cmax (Maximum Plasma Concentration) | ~4- to 6-fold higher than revefenacin | COPD Patients | [2] |

| AUC (Area Under the Curve) | ~4- to 6-fold higher than revefenacin | COPD Patients | [2] |

| tmax (Time to Maximum Concentration) | Coincides with revefenacin tmax | COPD Patients | [2] |

| Terminal Half-life (t½) | 23 to 58 hours | COPD Patients | [4] |

| Protein Binding | 58% | In vitro (Human Plasma) | [4] |

| Route of Elimination | Primarily hepatic-biliary and fecal | Healthy Subjects | [3][4] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol provides a general methodology for determining the binding affinity of a test compound like this compound to muscarinic receptors expressed in a recombinant cell line (e.g., Chinese Hamster Ovary - CHO cells).

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

CHO cell membranes stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (B194438) (a high-concentration, non-labeled muscarinic antagonist).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the target muscarinic receptor subtype.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (this compound).

-

Add a fixed concentration of the radioligand ([³H]-NMS) to all wells.

-

For determining non-specific binding, add a high concentration of atropine to a separate set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Isolated Rat Trachea Contraction Assay

This ex vivo functional assay is used to assess the antagonist activity of a compound on smooth muscle contraction.

Objective: To determine the functional potency of this compound in antagonizing acetylcholine-induced contraction of airway smooth muscle.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ and 5% CO₂.

-

Acetylcholine (ACh).

-

Test compound: this compound.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a rat and dissect the trachea.

-

Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.

-

Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

-

-

Antagonist Incubation:

-

After washing out the KCl and allowing the tissue to return to baseline, incubate the tracheal rings with either vehicle or a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

-

Cumulative Concentration-Response Curve to Acetylcholine:

-

Generate a cumulative concentration-response curve to acetylcholine by adding increasing concentrations of ACh to the organ bath.

-

Record the contractile response after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the acetylcholine concentration.

-

Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) in the absence and presence of this compound.

-

Calculate the pA2 value for this compound using a Schild plot analysis. The pA2 value is a measure of the antagonist's potency.

-

Visualizations

Metabolic Pathway of Revefenacin to this compound

References

An In-depth Technical Guide on the Mechanism of Action of THRX-195518

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the mechanism of action, pharmacokinetics, and pharmacological profile of THRX-195518, the primary active metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin (B1680567).

Executive Summary

This compound is the major and pharmacologically active metabolite of revefenacin, a nebulized LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Formed through the hydrolysis of its parent compound, this compound contributes significantly to the systemic anticholinergic effects of revefenacin.[3] Its mechanism of action is centered on the competitive antagonism of muscarinic receptors, primarily the M3 subtype, which are pivotal in the pathophysiology of COPD. This guide provides a comprehensive overview of the available data on this compound, including its metabolic generation, receptor pharmacology, and pharmacokinetic properties.

Metabolic Pathway and Formation

This compound is formed from revefenacin primarily through the enzymatic hydrolysis of the primary amide group to a carboxylic acid.[1][4] This metabolic conversion is rapid and extensive following administration of revefenacin.[3] While revefenacin is administered via inhalation to target the lungs, a portion is systemically absorbed and metabolized in the liver to form this compound.[5] In vitro studies using human lung microsomes and S9 fractions have shown negligible metabolism of revefenacin in the lungs, indicating that the formation of this compound primarily occurs post-absorption.[5]

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] There are five subtypes of muscarinic receptors (M1-M5), and this compound, like its parent compound revefenacin, demonstrates affinity for all five.[3] The therapeutic effect in COPD is primarily mediated through the blockade of M3 receptors located on airway smooth muscle.[1]

Activation of M3 receptors by acetylcholine, a neurotransmitter released from parasympathetic nerves, leads to smooth muscle contraction and bronchoconstriction. By competitively binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting bronchoconstriction and leading to bronchodilation.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity Relative to Revefenacin | Reference |

| This compound | M3 Muscarinic Receptor | 10-fold lower | [2][6][7] |

| This compound | Muscarinic Receptor Subtypes (general) | 3 to 10-fold lower | [3] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Condition | Reference |

| Contribution to Systemic Exposure (AUC) | ~76% of total systemic exposure | COPD patients at steady-state | [3][5] |

| Plasma Protein Binding | 58% | In vitro (human plasma) | [4] |

| Terminal Plasma Elimination Half-life | 23 to 58 hours | Once-daily dosing in COPD patients | [4] |

| Time to Peak Plasma Concentration (tmax) | 14 to 31 minutes | Following nebulization in healthy subjects or COPD patients | [4] |

| Systemic Exposure vs. Revefenacin (AUC) | 4 to 6-fold higher | Inhaled administration in COPD patients | [4] |

Table 3: Receptor Dissociation Kinetics

| Parameter | Value | Experimental System | Reference |

| kon | 0.069 nM⁻¹min⁻¹ | CHO-K1 cells with hM3 receptor | [5] |

| koff | 0.060 min⁻¹ | CHO-K1 cells with hM3 receptor | [5] |

| Receptor Dissociation t₁/₂ | 11 minutes | CHO-K1 cells with hM3 receptor | [5] |

| Functional Antagonism t₁/₂ | 1.1 hours | Rat isolated trachea (acetylcholine-mediated contraction) | [5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available. However, based on the published literature and regulatory documents, the following methodologies were employed.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for muscarinic receptors.

-

General Methodology: Competition binding assays were performed using cell membranes from Chinese Hamster Ovary (CHO-K1) cells transfected with human muscarinic receptor subtypes (hM1-hM5). A radiolabeled ligand, such as [³H]-N-methyl scopolamine, was used to label the receptors. The ability of increasing concentrations of this compound to displace the radioligand was measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined and used to calculate the equilibrium dissociation constant (Ki). Kinetic binding assays were also performed to determine the association (kon) and dissociation (koff) rate constants.[5]

In Vitro Functional Assays

-

Objective: To assess the functional antagonist activity of this compound.

-

General Methodology: Isolated tissue preparations, such as rat trachea, were used. The tissue was mounted in an organ bath, and contractile responses to a muscarinic agonist (e.g., acetylcholine) were measured. The ability of this compound to inhibit these agonist-induced contractions was quantified to determine its potency and duration of action.[5]

Pharmacokinetic Studies in Humans

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of revefenacin and the formation and pharmacokinetics of this compound.

-

General Methodology: Clinical trials involving healthy subjects and patients with COPD were conducted.[8][9] Following administration of revefenacin (intravenous, oral, or inhaled), serial blood and urine samples were collected over a specified period. Plasma and urine concentrations of revefenacin and this compound were determined using validated analytical methods such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10] Pharmacokinetic parameters (e.g., AUC, Cmax, t₁/₂, tmax) were then calculated using noncompartmental analysis.[6]

Conclusion

This compound is a critical component in the overall pharmacological profile of revefenacin. As its major and active metabolite, it significantly contributes to the systemic antimuscarinic effects. Its mechanism of action, centered on the competitive antagonism of M3 muscarinic receptors, aligns with the therapeutic goal of bronchodilation in COPD. While its binding affinity for the M3 receptor is lower than that of revefenacin, its substantially higher systemic exposure underscores its importance in the clinical setting. The data presented in this guide provide a comprehensive technical overview for researchers and professionals involved in drug development and respiratory medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Revefenacin, a once-daily, lung-selective, long-acting muscarinic antagonist for nebulized therapy: Safety and tolerability results of a 52-week phase 3 trial in moderate to very severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of THRX-195518 in the Treatment of Chronic Obstructive Pulmonary Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

THRX-195518 is the principal and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). Following nebulized administration, revefenacin is rapidly and extensively hydrolyzed to this compound. While this compound exhibits a lower binding affinity for the M3 muscarinic receptor compared to its parent compound, its significantly higher systemic exposure suggests a contribution to the overall clinical profile of revefenacin. This technical guide provides an in-depth analysis of this compound, focusing on its pharmacokinetics, pharmacodynamics, metabolic pathway, and its role as a key metabolite in the therapeutic action of revefenacin for COPD.

Introduction to this compound and its Parent Compound, Revefenacin

Revefenacin is a novel, once-daily LAMA administered via nebulization for the management of COPD. Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors in the airway smooth muscle, leading to bronchodilation. A critical aspect of revefenacin's clinical pharmacology is its conversion to the active metabolite, this compound. Understanding the characteristics of this compound is essential for a comprehensive evaluation of revefenacin's efficacy and safety profile in the treatment of COPD.

Pharmacokinetics of this compound

Following inhaled administration of revefenacin in patients with COPD, it is rapidly converted to this compound.[1] Systemic exposures to this compound, as measured by the area under the plasma concentration-time curve (AUC), are approximately 4- to 6-fold greater than those of revefenacin.[1] The peak plasma concentrations (Cmax) of both revefenacin and this compound are typically reached within 14 to 31 minutes after the start of nebulization.[1] The terminal plasma elimination half-life of this compound following once-daily dosing in COPD patients is between 23 and 58 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in comparison to revefenacin.

Table 1: Comparative Pharmacokinetic Parameters of Revefenacin and this compound in COPD Patients

| Parameter | Revefenacin | This compound | Reference |

| Systemic Exposure (AUC Ratio) | 1 | ~4-6 fold higher | [1] |

| Time to Peak Plasma Concentration (Tmax) | 14-31 minutes | 14-31 minutes | [1] |

| Terminal Elimination Half-life (t½) | 23-58 hours | 23-58 hours | [1] |

| Plasma Protein Binding | 71% | 58% |

Table 2: Impact of Renal and Hepatic Impairment on this compound Exposure

| Condition | Change in this compound Exposure (AUC) | Reference |

| Severe Renal Impairment | ~2-fold higher | |

| Moderate Hepatic Impairment | ~3-fold higher |

Pharmacodynamics and Mechanism of Action

This compound is an active antagonist of muscarinic receptors, with affinity for all five subtypes (M1-M5). However, its binding affinity for the M3 receptor, the primary target for bronchodilation in COPD, is approximately 3- to 10-fold lower than that of revefenacin.[2] Despite its lower potency, the higher systemic concentrations of this compound suggest it may contribute to the systemic anticholinergic effects of revefenacin.

Signaling Pathway

The therapeutic effect of muscarinic antagonists in COPD is achieved through the blockade of acetylcholine-induced bronchoconstriction mediated by the M3 receptor on airway smooth muscle cells.

Metabolism of Revefenacin to this compound

The primary metabolic pathway for revefenacin is hydrolysis of its amide group to a carboxylic acid, forming this compound.[1][2][3] This conversion is rapid and extensive following inhalation.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of revefenacin and this compound are often proprietary. However, this section outlines the general methodologies employed in the characterization of this compound based on publicly available information.

In Vitro Muscarinic Receptor Binding Assays (General Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the individual human muscarinic receptor subtypes.

-

Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Clinical Pharmacokinetic Studies

-

Objective: To characterize the pharmacokinetic profile of this compound in healthy subjects and patients with COPD, including those with renal or hepatic impairment.

-

Study Design: Open-label, single-dose, or multiple-dose studies are conducted. For impairment studies, a parallel-group design is often used, comparing subjects with the impairment to a control group with normal organ function.

-

Patient Population: For COPD studies, patients are typically required to have a confirmed diagnosis of COPD, a significant smoking history, and specific spirometric criteria (e.g., post-bronchodilator FEV1/FVC ratio < 0.70).

-

Drug Administration: Revefenacin is administered via a standard jet nebulizer.

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of revefenacin and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameters: Key parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

This compound is a critical component in the clinical pharmacology of revefenacin for the treatment of COPD. As the major and active metabolite, its pharmacokinetic and pharmacodynamic properties are integral to the overall therapeutic and safety profile of the parent drug. While less potent than revefenacin at the M3 receptor, its substantially higher systemic exposure warrants its consideration in the overall assessment of revefenacin's effects. This technical guide provides a comprehensive overview of the current knowledge of this compound, offering valuable insights for researchers and drug development professionals in the field of respiratory medicine.

References

- 1. Revefenacin: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revefenacin, a once-daily, lung-selective, long-acting muscarinic antagonist for nebulized therapy: Safety and tolerability results of a 52-week phase 3 trial in moderate to very severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Revefenacin and its Active Metabolite THRX-195518: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it exerts its therapeutic effect through competitive antagonism of muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1][2][3][4] A key feature of revefenacin's pharmacology is its rapid and extensive conversion to an active metabolite, THRX-195518.[1][5][6] This document provides a comprehensive technical guide on revefenacin and this compound, summarizing their pharmacokinetic and pharmacodynamic properties, metabolic pathways, and the experimental methodologies used for their characterization.

Mechanism of Action and Signaling Pathway

Revefenacin is a competitive antagonist of all five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[7][8] In the airways, acetylcholine released from parasympathetic nerves acts on M3 muscarinic receptors on smooth muscle cells, triggering bronchoconstriction.[3] By blocking these M3 receptors, revefenacin inhibits the action of acetylcholine, resulting in relaxation of the airway smooth muscle and bronchodilation.[3][4] Its long duration of action allows for once-daily dosing.[2][9]

The active metabolite, this compound, also exhibits affinity for all five muscarinic receptor subtypes and is considered to contribute to the systemic antimuscarinic activity of revefenacin.[6][7]

Figure 1: Antagonistic action of Revefenacin and this compound at the M3 muscarinic receptor.

Metabolism of Revefenacin

The primary metabolic pathway for revefenacin is hydrolysis of its primary amide group to form the carboxylic acid metabolite, this compound.[5][6][10] This conversion is rapid and extensive following inhaled administration.[1][5][6] While CYP enzymes play a minor role, the hydrolysis is the predominant metabolic route.[2][10] Both revefenacin and this compound are primarily eliminated through the hepatobiliary and fecal routes, with minimal renal excretion.[10][11]

Figure 2: Primary metabolic pathway of Revefenacin to this compound.

Pharmacodynamic Properties

Both revefenacin and this compound are antagonists of muscarinic receptors. However, revefenacin demonstrates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |

| Revefenacin | 0.50 | 0.34 | 0.67 | 0.49 | 3.30 |

| This compound | 1.3 | 2.1 | 1.8 | 1.6 | 11 |

Data from a single experiment for direct comparison.[7]

In vitro studies indicate that this compound has a binding affinity that is approximately 3- to 10-fold lower than that of revefenacin for the various muscarinic receptor subtypes.[6][7][12] Specifically for the M3 receptor, the affinity of this compound is reported to be about one-third to one-tenth that of the parent compound.[1][5]

Pharmacokinetic Properties

Following administration by nebulization, revefenacin is rapidly absorbed, and its conversion to this compound is also rapid.[5][13] Systemic exposure to this compound is significantly higher than that of revefenacin.[1][5]

Table 2: Pharmacokinetic Parameters of Revefenacin and this compound in COPD Patients

| Parameter | Revefenacin | This compound |

| Tmax (Time to Peak Plasma Concentration) | 14 to 31 minutes | Coincides with revefenacin |

| Terminal Elimination Half-life (t½) | 23 to 58 hours | 23 to 58 hours |

| Systemic Exposure (AUC Ratio, Metabolite:Parent) | - | ~4- to 6-fold higher |

| Plasma Protein Binding | 71% | 58% |

| Apparent Volume of Distribution (Vd) | 218 L (IV in healthy subjects) | Not specified |

| Oral Bioavailability | < 3% | Not applicable |

| Accumulation (after repeat dosing) | < 1.6-fold | < 1.6-fold |

Data compiled from multiple sources.[1][2][5][10]

Drug Interaction Profile

In vitro studies have assessed the potential for revefenacin and this compound to cause drug-drug interactions.

Table 3: In Vitro Drug Interaction Profile

| Parameter | Revefenacin | This compound |

| CYP Inhibition (Reversible) | No significant inhibition of major CYP enzymes | No significant inhibition of major CYP enzymes |

| CYP Induction | Little to no effect on CYP1A2, CYP2B6, and CYP3A4 | Little to no effect on CYP1A2, CYP2B6, and CYP3A4 |

| Transporter Substrate | P-gp, BCRP | OATP1B1, OATP1B3 |

Data from in vitro studies.[5]

At clinically relevant concentrations, neither revefenacin nor this compound is likely to cause significant drug-drug interactions mediated by cytochrome P450 enzymes.[5]

Experimental Protocols

Muscarinic Receptor Binding Affinity Assays

The binding affinities of revefenacin and this compound for the five human muscarinic receptor subtypes were determined using radioligand competition binding assays.[7]

Figure 3: General workflow for a radioligand competition binding assay.

Detailed Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human M1, M2, M3, and M4 receptors, and commercially purchased membranes expressing the M5 receptor were used.[7]

-

Radioligand: [3H]THRX-134853 was utilized as the radioligand.[7] Another commonly used radioligand for muscarinic receptor binding is [3H]N-methylscopolamine ([3H]NMS).[10]

-

Assay Conditions: Assays were conducted in a HEPES buffer containing NaCl and MgCl2 at 37°C.[10]

-

Nonspecific Binding: Nonspecific binding was determined in the presence of a high concentration of a non-labeled antagonist, such as atropine.[7][10]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined from competition curves. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Pharmacokinetic and Mass Balance Studies

The absorption, metabolism, and excretion of revefenacin were evaluated in healthy male subjects using a [14C]-labeled version of the drug administered intravenously and orally.[10][11]

Detailed Methodology:

-

Study Design: A study involving healthy adult males (n=9) who received a single intravenous dose of 20 μg (~1 μCi) [14C]-revefenacin and/or a single oral solution dose of 200 μg (~10 μCi) [14C]-revefenacin.[10][11]

-

Sample Collection: Blood, urine, and feces were collected at various time points post-administration.[10]

-

Sample Analysis: Total radioactivity in the collected samples was measured. Plasma samples were also analyzed to identify and quantify revefenacin and its metabolites.[10] Concentrations of revefenacin and this compound in plasma and urine were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

-

Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data. The mass balance was determined by quantifying the total radioactivity recovered in urine and feces.[10]

Conclusion

Revefenacin is a long-acting muscarinic antagonist that undergoes rapid and extensive metabolism to its active metabolite, this compound. While this compound has a lower affinity for muscarinic receptors than the parent compound, its significantly higher systemic exposure suggests a contribution to the overall systemic antimuscarinic effects. A thorough understanding of the interplay between revefenacin and this compound is crucial for a complete characterization of the drug's pharmacological profile. The data presented in this document, derived from a range of in vitro and in vivo studies, provides a detailed technical foundation for researchers and professionals in the field of drug development.

References

- 1. Revefenacin: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Revefenacin? [synapse.patsnap.com]

- 4. Mechanism of Action | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. revefenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Revefenacin | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Revefenacin, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacology of THRX-195518: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

THRX-195518 is the primary and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Understanding the in vitro pharmacological profile of this compound is crucial for a comprehensive assessment of the clinical pharmacology of revefenacin, as the metabolite contributes to the overall systemic exposure. This technical guide provides a detailed overview of the in vitro pharmacology of this compound, focusing on its interaction with muscarinic receptors.

Receptor Binding Profile

This compound exhibits affinity for all five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Its binding affinity has been characterized as being 3- to 10-fold lower than that of its parent compound, revefenacin.[1]

Quantitative Binding Affinity Data

A comprehensive radioligand competition binding assay was conducted to determine the binding profile of this compound at the five human muscarinic receptor subtypes.[1] While the specific equilibrium dissociation constants (Ki) for this compound at each receptor subtype are not publicly available, the relative binding affinity compared to revefenacin has been reported. For the M3 receptor, this compound has a 10-fold lower binding affinity than revefenacin.[2][3][4]

| Receptor Subtype | This compound Binding Affinity (Ki) | Relative Affinity vs. Revefenacin |

| M1 | Data not publicly available | 3- to 10-fold lower |

| M2 | Data not publicly available | 3- to 10-fold lower |

| M3 | Data not publicly available | 10-fold lower[2][3][4] |

| M4 | Data not publicly available | 3- to 10-fold lower |

| M5 | Data not publicly available | 3- to 10-fold lower |

Functional Activity

In vitro functional assays have confirmed that this compound acts as a muscarinic receptor antagonist. The U.S. Food and Drug Administration (FDA) has concluded that this compound is an active metabolite that could contribute to the systemic antimuscarinic pharmacodynamic activity of revefenacin.

Experimental Protocols

Detailed experimental protocols for the specific in vitro studies on this compound are not publicly available. However, based on standard methodologies for characterizing muscarinic receptor ligands, the following protocols are representative of the likely experimental designs employed.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

-

Binding Reaction: In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of the radiolabeled muscarinic antagonist, [³H]-N-methylscopolamine ([³H]NMS), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism Assay (e.g., Calcium Mobilization)

This assay measures the ability of a compound to inhibit the functional response induced by a known agonist, such as a change in intracellular calcium concentration.

Objective: To determine the functional potency of this compound as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the target muscarinic receptor are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptors.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The data are analyzed to determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50).

Signaling Pathways

This compound, as a muscarinic antagonist, competitively binds to muscarinic receptors and blocks the binding of the endogenous agonist, acetylcholine. This prevents the activation of downstream signaling pathways.

-

Gq/11-Coupled Receptors (M1, M3, M5): By blocking these receptors, this compound prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a prevention of the release of intracellular calcium and the activation of protein kinase C (PKC).

-

Gi/o-Coupled Receptors (M2, M4): Antagonism of these receptors by this compound prevents the inhibition of adenylyl cyclase, thus blocking the decrease in cyclic AMP (cAMP) levels that would normally be induced by an agonist.

Conclusion

This compound is an active metabolite of revefenacin and a competitive antagonist of all five human muscarinic receptor subtypes. Its in vitro binding affinity is moderately lower than that of its parent compound. This pharmacological profile suggests that while revefenacin is the primary contributor to the therapeutic effect in the lungs, this compound may contribute to the systemic antimuscarinic effects observed. Further disclosure of quantitative binding and functional data would allow for a more precise characterization of its pharmacological profile.

References

An In-Depth Technical Guide to THRX-195518

Compound Identifier: THRX-195518 Molecular Formula: C35H42N4O5

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive technical overview of this compound, the major and pharmacologically active metabolite of the long-acting muscarinic antagonist (LAMA), Revefenacin. Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] this compound is formed primarily through the hydrolysis of Revefenacin.[1][2][3] While it possesses a lower binding affinity for the M3 muscarinic receptor compared to its parent compound, its systemic exposure is significantly higher, making its characterization critical for understanding the complete pharmacological and safety profile of Revefenacin.[2][3][4] This guide details its metabolic generation, pharmacokinetic profile, receptor pharmacology, and the experimental methods used for its analysis.

Introduction and Background

This compound is the primary active metabolite of Revefenacin, a nebulized LAMA approved for the treatment of COPD.[1][2][5] Revefenacin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1-M5), with a particular kinetic selectivity for the M3 receptor subtype, leading to bronchodilation.[1] Following administration, Revefenacin is rapidly metabolized, primarily via hydrolysis, to form this compound.[1][2][3]

While Revefenacin is the targeted therapeutic agent, the systemic exposure to this compound is approximately 4- to 6-fold greater than that of the parent drug after inhaled administration in COPD patients.[3] Consequently, a thorough understanding of this compound's properties is essential for a complete assessment of Revefenacin's clinical pharmacology.

Metabolism and Pharmacokinetics

The primary metabolic pathway for Revefenacin is the hydrolysis of its primary amide to a carboxylic acid, which results in the formation of this compound.[3] This conversion occurs rapidly, with the time to peak plasma concentration (Tmax) of the metabolite often coinciding with that of Revefenacin, typically between 14 to 31 minutes post-nebulization.[3]

The metabolism is primarily mediated by enzymatic hydrolysis, with a minor role for cytochrome P450 enzymes.[1][6] Both Revefenacin and this compound are eliminated predominantly through the hepatobiliary and fecal routes, with negligible renal excretion.[2][4] The terminal plasma elimination half-life for both the parent drug and this compound is long, ranging from 23 to 58 hours in patients with COPD.[3]

The following tables summarize key pharmacokinetic parameters for this compound following inhaled administration of single doses of Revefenacin in healthy subjects.

Table 1: Plasma Pharmacokinetic Parameters of this compound. [4]

| Parameter | Revefenacin 175 µg Dose | Revefenacin 700 µg Dose |

| Cmax (ng/mL) | Data not specified | Data not specified |

| AUC (ng·h/mL) | Data not specified | Data not specified |

| Tmax (min) | 15 | 15 |

Note: Specific Cmax and AUC values were not provided in the excerpted text, but it was noted that exposure increased slightly more than dose-proportionally. Increasing the Revefenacin dose 4-fold resulted in a 5.0- to 5.5-fold increase in this compound exposure.[6]

Table 2: Protein Binding and Elimination.

| Compound | Human Plasma Protein Binding | Primary Route of Elimination |

| Revefenacin | 71%[3] | Hepatic-biliary / Fecal[2][4] |

| This compound | 58%[3] | Hepatic-biliary / Fecal[2][4] |

Signaling Pathway and Mechanism of Action

This compound, like its parent compound, is a muscarinic antagonist. It acts by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle. This antagonism prevents the downstream signaling cascade that leads to calcium mobilization and smooth muscle contraction, thereby resulting in bronchodilation.[1]

In vitro pharmacological studies have shown that this compound has a binding affinity for the M3 receptor that is approximately 10-fold lower than that of Revefenacin.[2][4][5] Despite its lower potency, its significantly higher systemic concentration necessitates its consideration in the overall pharmacological effect. However, receptor occupancy analysis suggests that this compound's contribution to systemic pharmacology is minimal compared to Revefenacin after inhaled administration.[2][4][5]

Caption: Competitive antagonism of the M3 receptor by Revefenacin and this compound, blocking bronchoconstriction.

Experimental Protocols

The characterization of this compound involves several key experimental methodologies.

Objective: To determine the concentration-time profiles of Revefenacin and this compound in plasma.

Methodology:

-

Sample Collection: Plasma samples are collected from subjects at predetermined time points following the administration of Revefenacin.

-

Sample Preparation: Samples are processed, often involving protein precipitation or solid-phase extraction, to isolate the analytes.

-

Quantification: Concentrations of Revefenacin and this compound are measured using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[7]

-

Data Analysis: The concentration-time data is analyzed using non-linear mixed-effects modeling (e.g., population PK analysis) to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.[7][8] A two-compartment model with first-order absorption and elimination is often used for Revefenacin, with this compound parameters estimated sequentially.[7][8]

Caption: Standard workflow for the pharmacokinetic analysis of this compound from clinical samples.

Objective: To determine the binding affinity of this compound for muscarinic receptors relative to Revefenacin.

Methodology:

-

Receptor Preparation: Membranes from cells expressing specific human muscarinic receptor subtypes (e.g., hM3) are prepared.

-

Competitive Binding: The cell membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [³H]-N-methylscopolamine).

-

Test Compound Addition: Increasing concentrations of the test compounds (Revefenacin and this compound) are added to displace the radioligand.

-

Measurement: The amount of bound radioactivity is measured after separating bound from free radioligand (e.g., via filtration).

-

Data Analysis: The data are used to calculate the inhibition constant (Ki) or IC50 value for each compound, providing a measure of binding affinity.

Conclusion

This compound is the principal and active metabolite of Revefenacin. Although it exhibits a lower affinity for the M3 muscarinic receptor than its parent drug, its formation is rapid and its systemic exposure is substantially higher. The comprehensive pharmacokinetic and pharmacodynamic profiling of this compound is therefore indispensable for a complete understanding of the clinical safety and efficacy of Revefenacin therapy in patients with COPD. The analytical and modeling methodologies described herein represent the standard for characterizing this important metabolite in drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Revefenacin, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

THRX-195518: A Comprehensive Technical Review of its Discovery and Metabolic Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of THRX-195518, the primary and pharmacologically active metabolite of the long-acting muscarinic antagonist (LAMA), Revefenacin. Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Understanding the characteristics of this compound is crucial for a comprehensive grasp of Revefenacin's overall clinical profile, including its efficacy and safety. This document details the discovery of this compound through metabolic studies of Revefenacin, its metabolic synthesis, pharmacokinetic profile, and pharmacological activity.

Discovery and Metabolic Synthesis of this compound

The discovery of this compound is intrinsically linked to the clinical development of its parent drug, Revefenacin. It was identified as the major circulating metabolite in humans following the administration of Revefenacin.[1][2] The primary metabolic pathway for Revefenacin is the hydrolysis of its primary amide group to form the carboxylic acid metabolite, this compound.[3][4] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6.[3]

While direct chemical synthesis protocols for this compound are not publicly available, which suggests it is primarily studied as a metabolite, its formation from Revefenacin is a well-characterized enzymatic process.

Metabolic Pathway of Revefenacin to this compound

The metabolic conversion of Revefenacin to this compound is a critical aspect of its pharmacology. Following administration, particularly via inhalation, Revefenacin undergoes extensive metabolism.

References

- 1. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

THRX-195518: A Preclinical and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

THRX-195518 is the primary and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological activity, pharmacokinetic profile, and metabolic pathways. The information is intended to serve as a technical guide for researchers and professionals involved in drug development and respiratory pharmacology.

Mechanism of Action

This compound, like its parent drug revefenacin, functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It exhibits affinity for all five human muscarinic receptor subtypes (M1-M5).[2] The antagonism of M3 receptors on airway smooth muscle leads to bronchodilation, which is the therapeutic goal in COPD management.[1] While active, this compound has a lower binding affinity for the M3 receptor compared to revefenacin.[3][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical and clinical pharmacology studies involving this compound.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Reference |

| M3 Receptor Binding Affinity (vs. Revefenacin) | 10-fold lower | In vitro | [3][4] |

| M1-M5 Receptor Binding Affinity (vs. Revefenacin) | 3-fold to 10-fold lower | In vitro (Competition binding assays) | [2] |

| hM3 Receptor Dissociation (t1/2) | 11 minutes | CHO-K1 cells | [5] |

| Functional Antagonism in Rat Trachea (t1/2) | 1.1 hours | Isolated rat trachea | [5] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value | Condition | Reference |

| Plasma Protein Binding | 58% | Human plasma (in vitro) | [6] |

| Terminal Plasma Elimination Half-life | 23 to 58 hours | COPD patients (once-daily dosing) | [6] |

| Contribution to Total Systemic Exposure (AUC) at Steady State | ~76% | COPD patients | [2][5] |

| Plasma Exposure (AUC) vs. Revefenacin | 4- to 6-fold higher | COPD patients (inhaled administration) | [6] |

| Cmax in Moderate Hepatic Impairment (vs. Normal) | 1.5-fold increase | Humans | [7] |

| AUCinf in Moderate Hepatic Impairment (vs. Normal) | 2.8-fold increase | Humans | [7] |

| Cmax in Severe Renal Impairment (vs. Normal) | 1.8-fold higher | Humans | [7] |

| AUCinf in Severe Renal Impairment (vs. Normal) | 2.7-fold higher | Humans | [7] |

Table 3: Metabolism and Excretion of Revefenacin and Formation of this compound

| Parameter | Value | Route of Administration | Reference |

| This compound as % of Total Radioactivity in Plasma | 14.3% | Intravenous [14C]-revefenacin | [3][4] |

| This compound as % of Total Radioactivity in Plasma | 12.5% | Oral [14C]-revefenacin | [3][4] |

| This compound Excreted in Feces (% of Administered Dose) | 18.8% | Intravenous [14C]-revefenacin | [3][4] |

| This compound Excreted in Feces (% of Administered Dose) | 9.4% | Oral [14C]-revefenacin | [3][4] |

Experimental Protocols

Detailed experimental methodologies for the key studies cited are summarized below.

Radioligand Kinetic Binding Assay

-

Objective: To determine the dissociation rate of this compound from the human M3 muscarinic receptor.[5]

-

System: Chinese Hamster Ovary (CHO-K1) cells transfected with the human M3 receptor.[5]

-

Radioligand: [3H]-N-methyl scopolamine.[5]

-

Method: Kinetic binding assays were performed to measure the association (kon) and dissociation (koff) rate constants. The half-life (t1/2) of dissociation was calculated from the koff.[5]

Functional Antagonism in Isolated Trachea

-

Objective: To assess the functional antimuscarinic activity and duration of action of this compound.[5]

-

System: Isolated trachea from rats.[5]

-

Method: The tissue was mounted in an organ bath and contracted with acetylcholine. The ability of this compound to produce a concentration-dependent antagonism of the acetylcholine-mediated contraction was measured. The half-life of the antagonistic effect was determined.[5]

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways of revefenacin and the formation of this compound.[2]

-

Systems: Human, rat, dog, rabbit, and mouse hepatocytes; human lung microsomes and S9 fractions.[2]

-

Method: Revefenacin was incubated with the different cellular and subcellular preparations. The metabolites formed were identified and quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]

Human Pharmacokinetic Studies

-

Objective: To determine the absorption, metabolism, and excretion of revefenacin and the pharmacokinetic profile of this compound in healthy subjects and patients with COPD, including those with renal or hepatic impairment.[4][7]

-

Study Design: Open-label, single-dose, and repeat-dose studies were conducted.[7][8]

-

Administration: [14C]-labeled revefenacin was administered intravenously and orally to healthy subjects. Unlabeled revefenacin was administered via nebulization to COPD patients and subjects with renal or hepatic impairment.[4][7]

-

Sample Collection: Plasma, urine, and feces were collected at various time points.[4]

-

Analysis: Concentrations of revefenacin and its metabolites, including this compound, were measured using validated analytical methods. Pharmacokinetic parameters such as AUC, Cmax, and half-life were calculated.[9][10]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway leading to the formation of this compound and its mechanism of action at the cellular level.

Caption: Metabolic conversion of Revefenacin to this compound.

Caption: Mechanism of action of this compound at the M3 receptor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preclinical Safety and Toxicology of THRX-195518

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: THRX-195518 is a fictional compound. The following data and text are for illustrative purposes only and do not represent any real-world therapeutic agent.

Executive Summary

This document provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, a novel inhibitor of the Janus kinase (JAK) signaling pathway. The studies summarized herein were conducted to characterize the potential toxicities of this compound and to establish a safe starting dose for first-in-human clinical trials. The data presented are from a series of in vitro and in vivo studies conducted in accordance with Good Laboratory Practice (GLP) regulations. Overall, this compound demonstrated a generally well-tolerated safety profile in preclinical models, with a clearly defined no-observed-adverse-effect level (NOAEL).

Introduction

This compound is a potent and selective small molecule inhibitor of the JAK1/JAK2 signaling pathway, which is implicated in the pathogenesis of various autoimmune and inflammatory diseases. By modulating the production of pro-inflammatory cytokines, this compound is being investigated as a potential therapeutic agent for the treatment of rheumatoid arthritis. This guide details the key findings from the preclinical safety and toxicology program for this compound.

In Vitro Toxicology

A battery of in vitro toxicology assays was conducted to assess the potential for genotoxicity, phototoxicity, and off-target pharmacological effects.

Genotoxicity

This compound was evaluated for its potential to induce gene mutations and chromosomal damage.

Table 1: Summary of In Vitro Genotoxicity Studies

| Assay | Test System | Concentration Range (µM) | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | 0.1 - 5000 | With and Without S9 | Negative |

| Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | 1 - 100 | With and Without S9 | Negative |

| Mouse Lymphoma Assay (MLA) | L5178Y/TK+/- Mouse Lymphoma Cells | 0.5 - 50 | With and Without S9 | Negative |

Experimental Protocols: In Vitro Genotoxicity

-

Ames Test: The bacterial reverse mutation assay (Ames test) was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. This compound was tested at concentrations up to 5000 µM in the presence and absence of a rat liver S9 metabolic activation system.

-

Chromosomal Aberration Test: Human peripheral blood lymphocytes were treated with this compound for 4 hours in the presence and absence of S9 mix, followed by a recovery period. Metaphase cells were then harvested, stained, and scored for chromosomal aberrations.

-

Mouse Lymphoma Assay (MLA): L5178Y/TK+/- mouse lymphoma cells were exposed to this compound for 4 hours with and without S9 activation. The frequency of trifluorothymidine (TFT)-resistant mutants was determined to assess the potential for induced mutations at the thymidine (B127349) kinase (TK) locus.

In Vivo Toxicology

In vivo toxicology studies were conducted in two species, a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog), to evaluate the systemic toxicity of this compound following repeated oral administration.

Single-Dose and Dose-Range Finding Studies

Acute oral toxicity studies in rats established a maximum tolerated dose (MTD) of 1000 mg/kg. Dose-range finding studies informed the dose selection for the pivotal repeat-dose toxicology studies.

Repeat-Dose Toxicology

Table 2: 28-Day Repeat-Dose Oral Toxicology in Sprague-Dawley Rats

| Dose Group (mg/kg/day) | Key Observations | NOAEL (mg/kg/day) |

| 0 (Vehicle) | No treatment-related findings | - |

| 10 | No treatment-related findings | 10 |

| 50 | Mild, reversible decreases in lymphocyte counts | - |

| 200 | Decreased lymphocyte and red blood cell counts; increased liver enzymes (ALT, AST) | - |

Table 3: 28-Day Repeat-Dose Oral Toxicology in Beagle Dogs

| Dose Group (mg/kg/day) | Key Observations | NOAEL (mg/kg/day) |

| 0 (Vehicle) | No treatment-related findings | - |

| 5 | No treatment-related findings | 5 |

| 25 | Mild, reversible decreases in lymphocyte and neutrophil counts | - |

| 100 | Decreased lymphocyte, neutrophil, and red blood cell counts; gastrointestinal upset | - |

Experimental Protocols: Repeat-Dose Toxicology

-

Animals: Healthy, young adult Sprague-Dawley rats and Beagle dogs were used. Animals were group-housed in environmentally controlled conditions with ad libitum access to food and water.

-

Dosing: this compound was formulated in a 0.5% methylcellulose (B11928114) solution and administered once daily via oral gavage.

-

Monitoring: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. Hematology, clinical chemistry, and urinalysis were performed at baseline and at the end of the study.

-

Pathology: At the end of the 28-day treatment period, a full necropsy was performed on all animals. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

Safety Pharmacology

A safety pharmacology core battery of studies was conducted to assess the potential effects of this compound on the central nervous, cardiovascular, and respiratory systems.

Table 4: Summary of Safety Pharmacology Studies

| System | Assay | Species | Key Findings |

| Central Nervous | Irwin Test | Rat | No adverse effects on neurobehavioral parameters |

| Cardiovascular | hERG Patch Clamp | HEK293 Cells | IC50 > 30 µM |

| Cardiovascular | Telemetry in Conscious Beagle Dogs | Beagle Dog | No effects on blood pressure, heart rate, or ECG intervals |

| Respiratory | Whole Body Plethysmography | Rat | No effects on respiratory rate or tidal volume |

Experimental Protocols: Safety Pharmacology

-

Irwin Test: A functional observational battery was performed in rats following a single oral dose of this compound to assess potential effects on behavior, autonomic function, and sensorimotor reflexes.

-

hERG Patch Clamp: The potential for this compound to inhibit the hERG potassium channel was evaluated using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel.

-

Cardiovascular Telemetry: Conscious Beagle dogs implanted with telemetry transmitters were administered a single oral dose of this compound. Blood pressure, heart rate, and electrocardiogram (ECG) parameters were continuously monitored.

-

Whole Body Plethysmography: The effects of a single oral dose of this compound on respiratory function were assessed in unrestrained rats using whole-body plethysmography.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action: JAK-STAT Signaling Pathway

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

General Workflow for In Vivo Toxicology Studies

Methodological & Application

Application Notes and Protocols for TH-RX-195518 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

THRX-195518 is the primary active metabolite of Revefenacin, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD). The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, leading to bronchodilation. Additionally, recent in silico and in vitro studies suggest a potential role for this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), indicating a possible neuroprotective effect.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its activity at the M3 muscarinic receptor and its potential effects on the mGlu2 receptor. The protocols include a radioligand binding assay to determine receptor affinity, a calcium mobilization assay to assess functional antagonism, and a cell viability assay to evaluate neuroprotective potential.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Method |

| This compound | M3 | ~10-fold lower than Revefenacin | Radioligand Binding Assay |

| Revefenacin | M3 | High Affinity | Radioligand Binding Assay |

Table 2: Functional Antagonism of M3 Receptor by this compound

| Compound | Assay | Endpoint | Potency (IC₅₀) |

| This compound | Calcium Mobilization | Inhibition of agonist-induced Ca²⁺ release | To be determined |

Table 3: In Vitro Neuroprotective Effect of this compound

| Compound | Cell Line | Assay | Effect |

| This compound | SH-SY5Y | MTT Assay | Increased cell viability against glutamate-induced toxicity[1] |

Signaling Pathways

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples through Gαq/11. Upon activation by an agonist like acetylcholine, Gαq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to smooth muscle contraction. This compound, as a competitive antagonist, blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade.

Putative mGlu2 Receptor Positive Allosteric Modulation

The metabotropic glutamate receptor 2 (mGlu2) is a Gi/o-coupled GPCR. Its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Positive allosteric modulators (PAMs) of mGlu2 do not activate the receptor directly but bind to a distinct site to enhance the receptor's response to glutamate. This compound has been identified in silico as a potential mGlu2 PAM. In vitro studies have shown it can protect against glutamate-induced neurotoxicity in SH-SY5Y cells, an effect consistent with mGlu2 activation[1].

Experimental Protocols

M3 Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Kᵢ) of this compound for the human M3 muscarinic receptor.

Materials:

-

Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-4-DAMP.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Atropine (B194438) (1 µM final concentration).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: Scintillation counter, 96-well plates, filter mats.

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding), 1 µM atropine (for non-specific binding), or this compound dilution.

-

50 µL of [³H]-NMS at a concentration near its Kₑ (e.g., 0.5-1.0 nM).

-

100 µL of the M3 receptor-containing membrane suspension (protein concentration of 50-200 µg/mL).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filter mats.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

M3 Muscarinic Receptor Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Carbachol or acetylcholine.

-

Test Compound: this compound.

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Workflow Diagram:

Procedure:

-

Seed CHO-M3 cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

Remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

-

Incubate the plate for 45-60 minutes at 37°C.

-

Remove the dye solution and replace it with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add a pre-determined EC₈₀ concentration of a muscarinic agonist (e.g., carbachol).

-

Immediately measure the change in fluorescence over time.

-

Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC₅₀ value.

SH-SY5Y Cell Viability (MTT) Assay for Neuroprotection

This assay assesses the potential of this compound to protect against glutamate-induced cytotoxicity in the human neuroblastoma cell line SH-SY5Y, as an indirect measure of its potential mGlu2 PAM activity[1].

Materials:

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Culture Medium: DMEM/F12 supplemented with 10% FBS and antibiotics.

-

Glutamate: L-glutamic acid solution.

-

Test Compound: this compound.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

-

Instrumentation: Microplate reader capable of measuring absorbance at 570 nm.

Workflow Diagram:

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

The next day, treat the cells with:

-

Vehicle control.

-

Glutamate at a concentration known to induce cytotoxicity.

-

This compound at various concentrations.

-

This compound in combination with glutamate.

-

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-